molecular formula C11H15NO B14069695 4-Cyclopropoxy-3-isopropylpyridine

4-Cyclopropoxy-3-isopropylpyridine

Cat. No.: B14069695
M. Wt: 177.24 g/mol
InChI Key: MIVHDNTVONWHDK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropylpyridine is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position and an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropylpyridine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 4-hydroxy-3-isopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Cyclopropyl bromide with a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropoxy-3-isopropylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-3-ethyl-2-isopropylpyridine: Similar structure with an ethyl group instead of an isopropyl group.

    4-Cyclopropoxy-3-isopropoxy-5-isopropylpyridine: Contains an additional isopropoxy group.

    4-Cyclopropoxy-3-(propan-2-yl)pyridine: Similar structure with slight variations in the substituents.

Uniqueness

4-Cyclopropoxy-3-isopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopropoxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-ylpyridine

InChI

InChI=1S/C11H15NO/c1-8(2)10-7-12-6-5-11(10)13-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI Key

MIVHDNTVONWHDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)OC2CC2

Origin of Product

United States

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